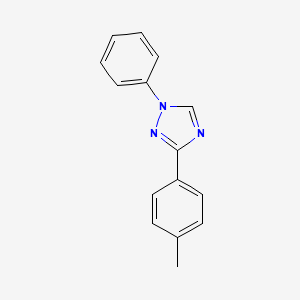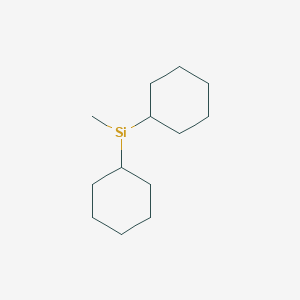
Dicyclohexylmethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylmethylsilane is an organosilicon compound with the molecular formula
C13H26Si
. It is characterized by the presence of two cyclohexyl groups and one methyl group attached to a silicon atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.準備方法
Synthetic Routes and Reaction Conditions: Dicyclohexylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of cyclohexene with methylsilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of cyclohexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrosilylation reactions but optimized for larger volumes and higher efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: Dicyclohexylmethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the cyclohexyl groups or the silicon center.
Substitution: The silicon atom can participate in substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors can be employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Modified silanes with altered substituents.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Dicyclohexylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological systems, its derivatives can be employed in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism by which dicyclohexylmethylsilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double bonds. In oxidation reactions, the silicon center undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanols or siloxanes.
類似化合物との比較
Cyclohexyldimethylsilane: Contains one cyclohexyl group and two methyl groups attached to silicon.
Cyclohexylmethyldichlorosilane: Contains one cyclohexyl group, one methyl group, and two chlorine atoms attached to silicon.
Cyclohexyltrimethylsilane: Contains one cyclohexyl group and three methyl groups attached to silicon.
Uniqueness: Dicyclohexylmethylsilane is unique due to the presence of two bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance and specific spatial arrangements are crucial.
特性
CAS番号 |
37591-76-7 |
|---|---|
分子式 |
C13H25Si |
分子量 |
209.42 g/mol |
InChI |
InChI=1S/C13H25Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChIキー |
IFIGBRGDQHBFHJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


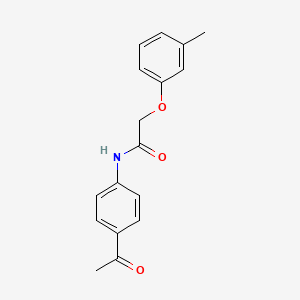
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

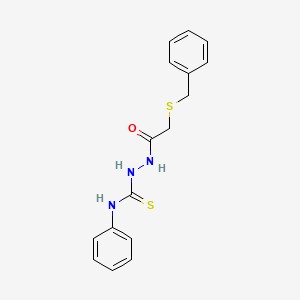

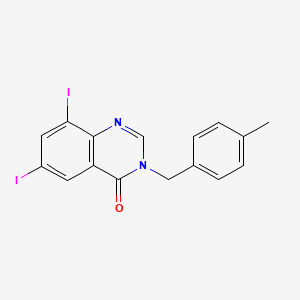
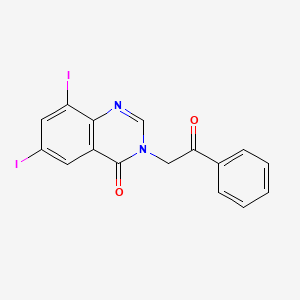

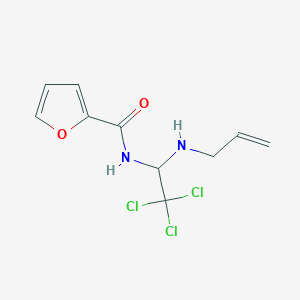

![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
